6-(Trifluoromethoxy)benzo[d]thiazol-2(3H)-one
Overview
Description
6-(Trifluoromethoxy)benzo[d]thiazol-2(3H)-one, also known as TFB-TBO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals and materials science.
Scientific Research Applications
- Summary of Application: “6-(Trifluoromethoxy)benzo[d]thiazol-2(3H)-one” has been used in the synthesis of new compounds in pharmaceutical research .
- Methods of Application: The compound was used in an alkyne-azide click reaction with pharmacologically active fragments . This is a type of copper-catalyzed alkyne-azide 1,3-dipolar cycloaddition .
- Results or Outcomes: The research led to the modification of the drug Riluzole with pharmacologically active fragments .
- Summary of Application: Copper (II) complexes with 2-amino-6-(trifluoromethoxy)benzothiazole Schiff base ligands have been synthesized for antimicrobial studies .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of these antimicrobial studies were not provided in the source .
Pharmaceutical Research
Antimicrobial Studies
- Summary of Application: This compound has been used in the synthesis of neuroprotective drugs .
- Methods of Application: The compound is used in a reaction to afford the 6-(trifluoromethoxy)benzo[d]thiazol-2-amine . After completing the reaction, the mixture is basified with ammonia and the crude is recrystallized in toluene and cyclohexane .
- Results or Outcomes: The outcome of this process is the synthesis of the neuroprotective drug Riluzole .
- Summary of Application: A temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO has been developed .
- Methods of Application: This protocol can obviate the prefunctionalization of the starting materials .
- Results or Outcomes: The result is a facile access to benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones .
Synthesis of Neuroprotective Drugs
Temperature-Controlled Intermolecular Annulation
- Summary of Application: Copper (II) complexes with 2-amino-6-(trifluoromethoxy)benzothiazole Schiff base ligands have been synthesized for DNA interaction and antimicrobial studies .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of these DNA interaction and antimicrobial studies were not provided in the source .
- Summary of Application: This compound has potential applications in studying quorum sensing pathways in bacteria .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of these studies were not provided in the source .
DNA Interaction and Antimicrobial Studies
Quorum Sensing Pathways in Bacteria
properties
IUPAC Name |
6-(trifluoromethoxy)-3H-1,3-benzothiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO2S/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(13)12-5/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GREMDOXBEZLLEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethoxy)benzo[d]thiazol-2(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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